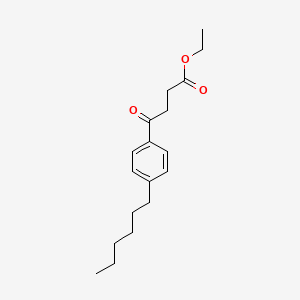

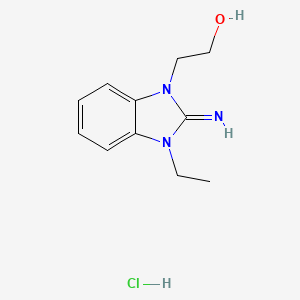

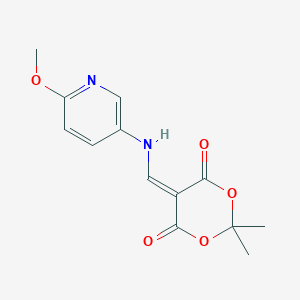

![molecular formula C8H12N2O6S B1351397 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one CAS No. 227458-60-8](/img/structure/B1351397.png)

8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one” belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .

Synthesis Analysis

Unfortunately, the synthesis analysis of this compound is not available in the retrieved data .Molecular Structure Analysis

The molecular structure of this compound includes a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the retrieved data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a weight average of 264.256 and a monoisotopic weight of 264.041606816 . Its chemical formula is C8H12N2O6S .Scientific Research Applications

Discovery and Development of Novel Inhibitors

The compound has been instrumental in the discovery and development of a novel class of GlyT1 inhibitors. These compounds, characterized by a specific 4-aryl-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[4.5]decan-1-one structure, exhibit potent inhibition against GlyT1 without affecting the GlyT2 isoform. They also demonstrate remarkable selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide (NOP) receptor, marking them as significant for therapeutic applications. Notably, this class of compounds has shown improved metabolic stability and pharmacokinetic profiles, making them promising candidates for further development (Alberati et al., 2006).

Synthesis and Antimicrobial Activity

This compound has been utilized in the synthesis of a variety of novel heterocycles, including those with a triazine nucleus. These synthesized compounds have been explored for their microbiological activity, where they demonstrated inhibitory effects against both gram-positive and gram-negative microorganisms. The structural and spectral characteristics of these compounds have been thoroughly studied, providing valuable insights into their potential therapeutic applications (Dabholkar & Ravi, 2010).

Novel Azo Dyes and Metal Chelates

The compound has played a crucial role in the synthesis of novel azo dyes and their corresponding metal chelates. These azo dyes, created through the diazotization of specific derivatives and coupling with the compound , have been examined for their antimicrobial activity. This exploration not only highlighted their potential in medical applications but also contributed to understanding the structure-activity relationship of these compounds (Awad et al., 2007).

Application in Synthesis and Antimicrobial Screening

The compound's structure has been pivotal in the one-pot synthesis and characterization of novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes. These compounds underwent antimicrobial screening, with specific variants showing significantly higher effects against tested bacterial and fungal strains. This underscores the compound's importance in synthesizing pharmaceutical agents with potential therapeutic uses (Ali & Assiri, 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(5S,7R,8S,9S,10R)-8,9,10-trihydroxy-7-(hydroxymethyl)-2-sulfanylidene-6-oxa-1,3-diazaspiro[4.5]decan-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O6S/c11-1-2-3(12)4(13)5(14)8(16-2)6(15)9-7(17)10-8/h2-5,11-14H,1H2,(H2,9,10,15,17)/t2-,3-,4+,5-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWLGQKSTDZKFN-WWHASAIZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C2(O1)C(=O)NC(=S)N2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@]2(O1)C(=O)NC(=S)N2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one | |

CAS RN |

227458-60-8 |

Source

|

| Record name | 8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

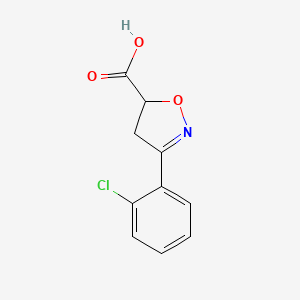

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

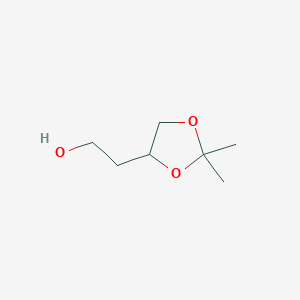

![4-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B1351322.png)

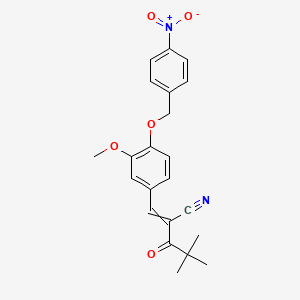

![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)